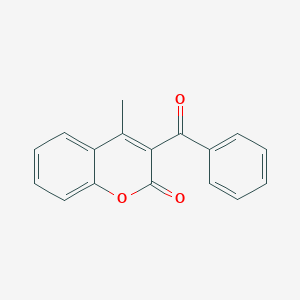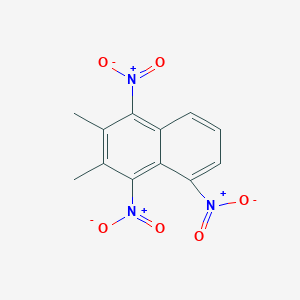
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- is an organic compound with the molecular formula C8H10O4 It is a diene acid with two double bonds in the Z configuration, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the esterification of the corresponding diene diacid with methanol or ethanol, followed by hydrolysis to yield the desired acid. The reaction conditions typically include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of related diene compounds, followed by oxidation to introduce the carboxylic acid groups. This method allows for the efficient production of the compound in large quantities, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: This compound has a similar structure but with different stereochemistry.
Hexanedioic acid, 2,4-dimethyl, dimethyl ester: Another related compound with different functional groups.
2,4-Hexadiene, (E,Z)-: A related diene compound with different double bond configurations.
Uniqueness
The uniqueness of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- lies in its specific double bond configuration, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
Eigenschaften
CAS-Nummer |
51494-35-0 |
|---|---|
Molekularformel |
C8H10O4 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
2,4-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(4-7(9)10)3-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
SYMNCEZYEJKBBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC(=O)O)C=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


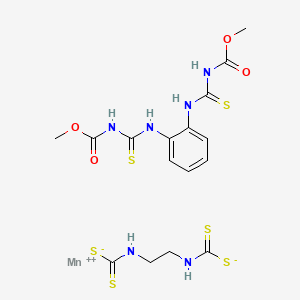
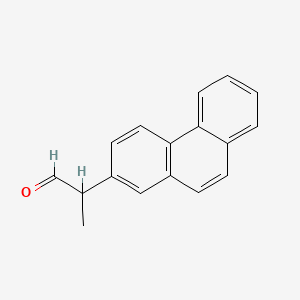

![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)

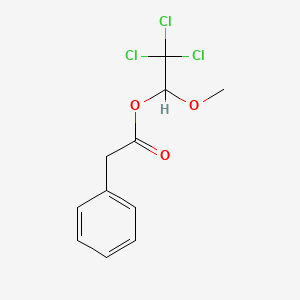

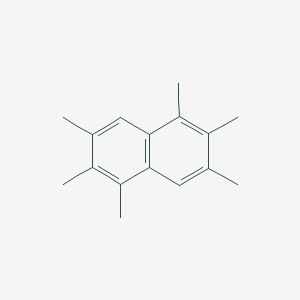

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)

